molecular formula C15H11BrO3 B1268913 Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 101018-99-9

Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No. B1268913
M. Wt: 319.15 g/mol
InChI Key: SGJFGWWIHHLCTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of “Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-” consists of a methanone group attached to a 4-bromophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : The synthesis of indole derivatives involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .
    • Results or Outcomes : Indole derivatives have diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities .
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

    • Scientific Field : Organic Chemistry
    • Application Summary : This novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
    • Methods of Application : The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
    • Results or Outcomes : The synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .
  • Pyrazoline Derivatives

    • Scientific Field : Aquatic Biology
    • Application Summary : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was tested for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
    • Methods of Application : The compound B4 was prepared and assayed biologically for AchE activity .
    • Results or Outcomes : The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative may have an anti-neurotoxic potential .
  • Symmetrical Dibenzoylmethane

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Symmetrical dibenzoylmethane is an important organic synthesis intermediate, widely used in medicine, pesticides, and high polymer materials .
    • Methods of Application : The compound is used as a key intermediate in the preparation of anti-vertigo drug diphenidol and difenidol .
    • Results or Outcomes : The compound 4,4’-dibromodibenzoylmethane is used as a key intermediate in the preparation of various pharmaceuticals .
  • Indole Derivatives as Antiviral Agents

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • Methods of Application : The synthesis of these indole derivatives involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
    • Results or Outcomes : These indole derivatives showed significant antiviral activity, particularly against influenza A and CoxB3 virus .
  • 4,4’-Dibromodibenzoylmethane

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : 4,4’-Dibromodibenzoylmethane is a symmetrical dibenzoylmethane, an important organic synthesis intermediate, widely used in medicine, pesticides, and high polymer materials . It is a key intermediate in the preparation of anti-vertigo drug diphenidol and difenidol .
    • Methods of Application : The compound is used as a key intermediate in the preparation of various pharmaceuticals .
    • Results or Outcomes : The compound 4,4’-dibromodibenzoylmethane is used as a key intermediate in the preparation of various pharmaceuticals .

properties

IUPAC Name

(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFGWWIHHLCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143668
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

CAS RN

101018-99-9
Record name (4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101018-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101018999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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